molecular formula C18H15N3O6 B10936948 Methyl 2-({[6-(1,3-benzodioxol-5-YL)-3-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Methyl 2-({[6-(1,3-benzodioxol-5-YL)-3-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Cat. No.: B10936948
M. Wt: 369.3 g/mol
InChI Key: FVXIJPVTDJAYCD-UHFFFAOYSA-N
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Description

Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate is a complex organic compound that belongs to the class of benzodioxole derivatives These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

The synthesis of Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved by cyclization of a suitable precursor, such as a catechol derivative, with formaldehyde.

    Introduction of the isoxazole ring: This step involves the reaction of the benzodioxole derivative with a nitrile oxide, which can be generated in situ from a suitable precursor.

    Formation of the pyridine ring: This can be achieved by cyclization of the isoxazole derivative with a suitable reagent, such as a halogenated pyridine derivative.

    Coupling of the benzodioxole-isoxazole-pyridine intermediate with methyl acetate: This step involves the reaction of the intermediate with methyl acetate in the presence of a suitable catalyst, such as a palladium complex.

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced into the molecule.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15N3O6

Molecular Weight

369.3 g/mol

IUPAC Name

methyl 2-[[6-(1,3-benzodioxol-5-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate

InChI

InChI=1S/C18H15N3O6/c1-9-16-11(17(23)19-7-15(22)24-2)6-12(20-18(16)27-21-9)10-3-4-13-14(5-10)26-8-25-13/h3-6H,7-8H2,1-2H3,(H,19,23)

InChI Key

FVXIJPVTDJAYCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NCC(=O)OC

Origin of Product

United States

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